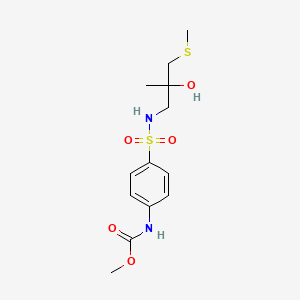
methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate is a complex organic compound with a unique structure that includes a carbamate group, a sulfamoyl group, and a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the sulfamoyl group and the carbamate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbamate group can yield amines.
科学研究应用
Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate group can also interact with biological molecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
Similar compounds include other carbamate derivatives and sulfamoyl-containing compounds. Examples include:
- Ethyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate
- Methyl (4-(N-(2-hydroxy-2-methyl-3-(ethylthio)propyl)sulfamoyl)phenyl)carbamate
Uniqueness
Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate, often referred to as a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article synthesizes current knowledge on its biological activity, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a carbamate functional group, which is known for its role in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The molecular structure can be represented as follows:
- Chemical Formula : C13H18N2O4S
- Molecular Weight : 298.35 g/mol
- CAS Number : Not specified in the available sources.
Enzyme Inhibition : The primary mechanism of this compound involves the inhibition of AChE, which leads to increased levels of acetylcholine in the synaptic cleft. This action is crucial for enhancing cholinergic neurotransmission, particularly in conditions such as Alzheimer’s disease.
Biological Activities
-
Neuroprotective Effects :
- Research indicates that carbamate derivatives can exhibit neuroprotective effects against amyloid beta (Aβ) toxicity. For instance, a related compound has been shown to moderate protective activity in astrocytes stimulated by Aβ 1-42, suggesting a potential role in preventing neurodegeneration associated with Alzheimer's disease .
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- Some studies have explored the antimicrobial properties of carbamate derivatives, demonstrating moderate inhibitory effects against various pathogens, including Mycobacterium tuberculosis and other nontuberculous mycobacteria . These findings suggest that this compound may possess broader therapeutic applications beyond neurological disorders.
Data Tables
Case Studies
-
In Vitro Studies :
- In vitro studies have demonstrated that this compound can inhibit AChE activity effectively, leading to enhanced cholinergic signaling. These studies typically use cell lines treated with Aβ peptides to assess protective effects.
-
In Vivo Models :
- Animal models have been employed to evaluate the efficacy of this compound in preventing cognitive decline induced by scopolamine administration. Results indicated that while there was some protective effect observed, it was not statistically significant compared to established treatments like galantamine .
属性
IUPAC Name |
methyl N-[4-[(2-hydroxy-2-methyl-3-methylsulfanylpropyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c1-13(17,9-21-3)8-14-22(18,19)11-6-4-10(5-7-11)15-12(16)20-2/h4-7,14,17H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHVUQDSPXZUCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(CSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













